molecular formula C5H7F3OS B1427588 3-(Trifluoromethyl)thiolan-3-ol CAS No. 1247860-37-2

3-(Trifluoromethyl)thiolan-3-ol

Cat. No.: B1427588
CAS No.: 1247860-37-2
M. Wt: 172.17 g/mol
InChI Key: FNKAMUBIRYUWLA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiolan-3-ol is a chemical compound with the molecular formula C5H7F3OS . It has a molecular weight of 172.17 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with a sulfur atom, an oxygen atom, and a trifluoromethyl group attached . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various chemical reactions. Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They can be introduced into carbon-centered radical intermediates through trifluoromethylation .

Scientific Research Applications

Photocatalytic Trifluoromethylation of Thiols

3-(Trifluoromethyl)thiolan-3-ol is relevant in the development of photocatalytic trifluoromethylation techniques for thiols, a process crucial for creating S–CF3 bonds. These bonds are significant in pharmaceutical and agrochemical compounds, yet their synthesis has posed challenges. The use of Ru(bpy)3Cl2, visible light, and CF3I gas enables efficient trifluoromethylation across various substrates, highlighting a method that enhances production rates and reduces reagent amounts through continuous microflow applications (Straathof et al., 2014).

Oxidative Trifluoromethyl(thiol/selenol)ation of Terminal Alkynes

Incorporating fluorine-containing groups like CF3, SCF3, and SeCF3 into organic molecules has garnered attention for their role in enhancing pharmacological activities. Recent chemical approaches for oxidative trifluoromethyl(thiol/selenol)ation of terminal alkynes have been developed, offering atom-economical and rapid access to biologically significant molecules. This review summarizes these advancements with a focus on mechanistic aspects, serving as inspiration for further research (Hassanpour et al., 2021).

Metal-Free Oxidative Trifluoromethylthiolation

A novel, metal-free method for the trifluoromethyl-thiolation of terminal alkynes using CF3SiMe3 and elemental sulfur has been developed. This process operates at room temperature and accommodates a wide range of functional groups, showcasing an efficient route for preparing alkynyl trifluoromethyl sulfides (Chen et al., 2012).

Decarboxylative Trifluoromethyl(thiol)ation of Carboxylic Acids

Recent years have seen CF3- and SCF3-substituted compounds rise in importance in medicinal chemistry, leading to significant efforts in developing strategies for their synthesis. Decarboxylative trifluoromethyl(thiol)ation has emerged as a potent tool for forming C-CF3 and C-SCF3 bonds, using carboxylic acids as starting materials. This process exemplifies a green chemistry approach by producing only CO2 as a byproduct, emphasizing its utility and environmental friendliness (Monfared et al., 2019).

Applications in Organic Electronics

Functionalized aromatic thiols, including those containing trifluoromethyl groups, have been utilized to tune the hole injection barrier of organic semiconductors. This modification significantly impacts the performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells, showcasing the versatility of trifluoromethyl groups beyond traditional medicinal and agrochemical applications (Chen et al., 2006).

Safety and Hazards

The safety and hazards of 3-(Trifluoromethyl)thiolan-3-ol are not fully known. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The trifluoromethyl group in 3-(Trifluoromethyl)thiolan-3-ol and other similar compounds plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, future research may focus on the synthesis and application of trifluoromethyl-containing compounds in these fields .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Trifluoromethyl)thiolan-3-ol are not well-studied. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

3-(trifluoromethyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3OS/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKAMUBIRYUWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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